molecular formula C11H13ClO B1422644 2-(3-Chlorophenyl)cyclopentan-1-ol CAS No. 91552-36-2

2-(3-Chlorophenyl)cyclopentan-1-ol

Cat. No. B1422644
CAS RN: 91552-36-2
M. Wt: 196.67 g/mol
InChI Key: XBJWMSMUZCFGKY-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)cyclopentan-1-ol” is a chemical compound with the CAS Number: 91552-36-2 . It has a molecular weight of 196.68 and its IUPAC name is 2-(3-chlorophenyl)cyclopentanol .


Molecular Structure Analysis

The InChI code for “2-(3-Chlorophenyl)cyclopentan-1-ol” is 1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)cyclopentan-1-ol” is a liquid at room temperature . It has a molecular weight of 196.68 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not well documented in the available resources.

Scientific Research Applications

Organocatalytic Reactions

An organocatalytic cascade Michael addition-cyclization reaction involving cyclopentane-1,2-dione and substituted (E)-2-oxobut-3-enoates has been developed, leading to the creation of two stereocenters and giving bicyclic hemiacetals. This reaction includes a 2-chlorophenyl-substituted (E)-2-oxobut-3-enoate, demonstrating pseudo-atropisomerism due to the hindered rotation of the phenyl ring (Preegel et al., 2015).

Isostere for Carboxylic Acid

Cyclopentane-1,3-diones, including cyclopentane-1,2-dione derivatives, exhibit pK(a) values in the range of carboxylic acids, making them effective substitutes for the carboxylic acid functional group. This was demonstrated in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Cyclialkylations and Rearrangements

Studies on the cyclialkylation of arylpentanols, including compounds related to 2-(3-chlorophenyl)cyclopentan-1-ol, have shown complex pathways involving Et, i-Pr, and Ph migrations. These studies contribute to a better understanding of cyclialkylations and the influences of different substituents (Fathi et al., 2002).

Photochemical Applications

Research on the photochemical generation and methanol trapping of localized 1,3 and 1,4 singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl shows the potential of cyclopentane derivatives in photochemical studies (Abe et al., 1998).

Potential Bio-Isostere of Carboxylic Acid

Evaluating cyclopentane-1,2-diones as potential surrogates for the carboxylic acid functional group, these derivatives have been found to be potent TP receptor antagonists, indicating their utility as bio-isosteres (Ballatore et al., 2014).

Safety And Hazards

The safety information for “2-(3-Chlorophenyl)cyclopentan-1-ol” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-chlorophenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWMSMUZCFGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)cyclopentan-1-ol

CAS RN

91552-36-2
Record name 2-(3-chlorophenyl)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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